molecular formula C10H14BrNO B12975463 (S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine

(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine

Cat. No.: B12975463
M. Wt: 244.13 g/mol
InChI Key: UNQGAYASZLQYIF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce a methoxy group at the 2-position.

    Amination: Finally, the compound undergoes amination to attach the ethanamine group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination, methoxylation, and amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: Shares a similar brominated and methylated phenyl structure.

    (S)-(3-Bromo-4-methylphenyl)(cyclopropyl)methanamine: Contains a cyclopropyl group instead of a methoxy group.

    3-Bromo-4-methylbenzoic acid: Has a carboxylic acid group instead of an ethanamine group.

Uniqueness

(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine is unique due to the presence of both a methoxy group and an ethanamine group, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(1S)-1-(3-bromo-4-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14BrNO/c1-7-3-4-8(5-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

UNQGAYASZLQYIF-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](COC)N)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(COC)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.